Malathion-d6
Overview
Description
Malathion-d6 is a deuterated form of malathion, an organophosphate insecticide. It is primarily used as an internal standard for the quantification of malathion in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The compound has the molecular formula C10H13D6O6PS2 and a molecular weight of 336.4 g/mol .
Mechanism of Action
Target of Action
Malathion-d6, like its parent compound malathion, primarily targets the enzyme acetylcholinesterase (AChE) in most eukaryotes . AChE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is essential for transmitting signals in your nervous system .
Mode of Action
This compound acts as an irreversible inhibitor of AChE . By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter at nerve junctions. This results in continuous stimulation of the nerves, muscles, and glands, which can lead to symptoms of poisoning .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic system . The inhibition of AChE leads to an overstimulation of the cholinergic system due to the excess acetylcholine. This overstimulation can disrupt several biological processes, leading to a range of symptoms from nausea and tremors to respiratory failure in severe cases .
Pharmacokinetics
The pharmacokinetics of this compound, like malathion, involves absorption, distribution, metabolism, and excretion (ADME). Malathion can be absorbed through the skin, lungs, and gastrointestinal tract. Once absorbed, it is distributed throughout the body and metabolized primarily in the liver. The metabolites are then excreted in the urine . The rate of absorption, especially through the skin, can significantly impact the bioavailability and thus the toxicity of malathion .
Result of Action
The primary result of this compound action is the overstimulation of the nervous system due to the accumulation of acetylcholine. This overstimulation can lead to a range of symptoms, including muscle weakness, breathing difficulties, and in severe cases, seizures, and loss of consciousness . Chronic exposure can also lead to neurological damage .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other substances can affect the rate of absorption and thus the toxicity of malathion . Additionally, certain environmental conditions can affect the stability and efficacy of malathion. For instance, malathion is known to degrade under alkaline conditions, which can lead to a decrease in its insecticidal activity .
Biochemical Analysis
Biochemical Properties
Malathion-d6 interacts with acetylcholinesterase, an enzyme crucial for nerve function . It inhibits this enzyme, leading to an accumulation of acetylcholine, a neurotransmitter, which can cause respiratory limitation, cholinergic hyperstimulation, cell membrane rupture, and irreversible genetic damage .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It can cause DNA damage and facilitate apoptotic cell damage . It also affects cell function by influencing cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of acetylcholinesterase, leading to an excess of acetylcholine. This excess can disrupt normal cellular functions and lead to cell damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been observed to cause DNA damage in exposed organisms
Dosage Effects in Animal Models
This compound is toxic to rats at high doses (LD50 = 750 mg/kg) and teratogenic to zebrafish when used at concentrations ranging from 2 to 3 mg/L . The effects of this compound can vary with different dosages in animal models.
Metabolic Pathways
This compound is involved in the cholinergic pathway, where it inhibits the enzyme acetylcholinesterase, disrupting the normal metabolism of the neurotransmitter acetylcholine .
Subcellular Localization
Given its mechanism of action, it is likely to interact with acetylcholinesterase, which is found in nerve cells and red blood cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Malathion-d6 involves the incorporation of deuterium atoms into the malathion molecule. This can be achieved through the use of deuterated reagents in the synthesis process. One common method involves the reaction of diethyl maleate with deuterated methanol in the presence of a catalyst to form the deuterated intermediate. This intermediate is then reacted with O,O-dimethyl phosphorodithioate to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity and isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
Malathion-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form malaoxon-d6, a more toxic metabolite.
Substitution: This compound can participate in substitution reactions where the deuterium atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Malaoxon-d6: Formed through oxidation.
Diethyl maleate-d6: Formed through hydrolysis.
Substituted derivatives: Formed through substitution reactions.
Scientific Research Applications
Malathion-d6 is widely used in scientific research for various applications:
Analytical Chemistry: Used as an internal standard in GC-MS and LC-MS for the quantification of malathion in environmental and biological samples.
Toxicology: Employed in studies to understand the toxicokinetics and metabolism of malathion in different organisms.
Environmental Science: Used to study the degradation and environmental fate of malathion.
Comparison with Similar Compounds
Similar Compounds
Malathion: The non-deuterated form of Malathion-d6, widely used as an insecticide.
Dimethoate-d6: Another deuterated organophosphate used as an internal standard in analytical applications.
Chlorpyrifos-d6: A deuterated form of chlorpyrifos, used for similar purposes in analytical chemistry.
Uniqueness
Malathion-d6 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The presence of deuterium atoms allows for more accurate quantification and differentiation from non-deuterated compounds in mass spectrometry. This makes Malathion-d6 an invaluable tool in research involving the detection and analysis of malathion and its metabolites .
Properties
IUPAC Name |
diethyl 2-[bis(trideuteriomethoxy)phosphinothioylsulfanyl]butanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19O6PS2/c1-5-15-9(11)7-8(10(12)16-6-2)19-17(18,13-3)14-4/h8H,5-7H2,1-4H3/i3D3,4D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSJBGJIGXNWCI-LIJFRPJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OP(=S)(OC([2H])([2H])[2H])SC(CC(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19O6PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601339971 | |
Record name | Diethyl 2-({bis[(2H3)methyloxy]phosphorothioyl}sulfanyl)succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601339971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189877-72-2 | |
Record name | Diethyl 2-({bis[(2H3)methyloxy]phosphorothioyl}sulfanyl)succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601339971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why is Malathion-d6 synthesized and what advantages does it offer as an internal standard for analyzing pesticide residues in complex matrices like medicinal plants?
A1: this compound is a deuterated analog of the organophosphate pesticide Malathion. It is synthesized by substituting six hydrogen atoms with six deuterium atoms. This isotopic substitution allows for its distinct detection via mass spectrometry while maintaining very similar chemical properties to Malathion.
Q2: How was this compound characterized in the study, and what insights did these analyses provide?
A2: The researchers employed a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to characterize the synthesized this compound []:
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